molecular formula C15H18N2O3S2 B6753498 1-(oxan-2-yl)-N-[4-(1,3-thiazol-2-yl)phenyl]methanesulfonamide

1-(oxan-2-yl)-N-[4-(1,3-thiazol-2-yl)phenyl]methanesulfonamide

Cat. No.: B6753498
M. Wt: 338.4 g/mol
InChI Key: AXOVRNLWZQBZJA-UHFFFAOYSA-N
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Description

1-(Oxan-2-yl)-N-[4-(1,3-thiazol-2-yl)phenyl]methanesulfonamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a combination of oxane, thiazole, and methanesulfonamide groups, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(oxan-2-yl)-N-[4-(1,3-thiazol-2-yl)phenyl]methanesulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the oxane ring, followed by the introduction of the thiazole group through a cyclization reaction. The final step involves the sulfonation of the intermediate compound to introduce the methanesulfonamide group. Reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations ensures consistency and efficiency in production. Purification processes such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions: 1-(Oxan-2-yl)-N-[4-(1,3-thiazol-2-yl)phenyl]methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions, often using hydrogen gas in the presence of a palladium catalyst, can convert the sulfonamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where halogens or other substituents can be introduced.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, often in polar aprotic solvents.

Major Products:

Scientific Research Applications

1-(Oxan-2-yl)-N-[4-(1,3-thiazol-2-yl)phenyl]methanesulfonamide has been studied extensively for its applications in:

    Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of certain cancer cell lines.

    Industry: Used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 1-(oxan-2-yl)-N-[4-(1,3-thiazol-2-yl)phenyl]methanesulfonamide exerts its effects is primarily through the inhibition of specific enzymes. The thiazole ring interacts with the active site of the enzyme, blocking its activity. This interaction can disrupt metabolic pathways, leading to the desired biological effect. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action.

Comparison with Similar Compounds

    1-(Oxan-2-yl)-N-[4-(1,3-thiazol-2-yl)phenyl]methanesulfonamide vs. 1-(Oxan-2-yl)-N-[4-(1,3-thiazol-2-yl)phenyl]ethanesulfonamide: The latter has an ethane group instead of a methane group, which can affect its reactivity and biological activity.

    This compound vs. 1-(Oxan-2-yl)-N-[4-(1,3-thiazol-2-yl)phenyl]benzenesulfonamide: The presence of a benzene ring instead of a methane group can significantly alter the compound’s properties and applications.

Uniqueness: The unique combination of oxane, thiazole, and methanesulfonamide groups in this compound provides a distinct set of chemical and biological properties that are not easily replicated by other compounds. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(oxan-2-yl)-N-[4-(1,3-thiazol-2-yl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S2/c18-22(19,11-14-3-1-2-9-20-14)17-13-6-4-12(5-7-13)15-16-8-10-21-15/h4-8,10,14,17H,1-3,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXOVRNLWZQBZJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CS(=O)(=O)NC2=CC=C(C=C2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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